2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
This synthetic acetamide derivative features a benzodioxolyloxy group linked via an ether bond to an acetamide backbone, which is further connected to a pyridazinone ring substituted with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c1-28-16-4-2-15(3-5-16)18-7-9-22(27)25(24-18)11-10-23-21(26)13-29-17-6-8-19-20(12-17)31-14-30-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAKOYDOPRKNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyridazinone intermediates. The benzodioxole moiety can be synthesized from 1,3-benzodioxole through various functionalization reactions, such as alkylation or acylation. The pyridazinone intermediate is often prepared through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, reduction could produce alcohols or amines, and substitution reactions could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may contribute to binding affinity through π-π interactions or hydrogen bonding, while the pyridazinone structure could interact with active sites or allosteric sites on target proteins. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from diverse pharmacological classes, emphasizing core structural motifs and inferred biological activities.
Structural and Functional Group Analysis
Notes:
- Pyridazinone vs. Benzodiazepine/Pyrimidopyrimidinone (11p): The target compound’s pyridazinone core is distinct from the benzodiazepine and pyrimidopyrimidinone in Compound 11p . Pyridazinones are associated with cardiotonic effects, whereas benzodiazepines target GABA receptors for CNS applications.
- Benzodioxole vs. Thiazolidinedione (): The benzodioxole group in the target compound may enhance metabolic stability compared to the thiazolidinedione moiety in ’s derivative, which is linked to PPAR-γ activation in antidiabetic drugs .
- Synthetic vs. Natural Origin: Unlike Zygocaperoside (a natural saponin with glycoside groups), the target compound’s synthetic design likely prioritizes bioavailability and target specificity .
Spectroscopic Characterization
Similar to the isolation of Zygocaperoside , the target compound’s structure would require UV, $^1$H-NMR, and $^13$C-NMR for elucidation. Key spectral differences would arise from the benzodioxole (e.g., aromatic proton splitting) and pyridazinone (e.g., carbonyl resonances) groups.
Biological Activity
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its pharmacological properties, combined with a dihydropyridazine structure that may contribute to its biological efficacy. The general structure can be represented as follows:
Key Functional Groups:
- Benzodioxole : Often associated with psychoactive and anti-inflammatory properties.
- Dihydropyridazine : Linked to various biological activities, including antitumor effects.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzodioxole demonstrate activity against a range of bacterial and fungal strains.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Benzodioxole Derivative A | 32 | E. coli |
| Benzodioxole Derivative B | 16 | S. aureus |
| Benzodioxole Derivative C | 64 | C. albicans |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds containing benzodioxole groups have been linked to the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that such compounds can reduce the production of TNF-alpha and IL-6 in activated macrophages.
The proposed mechanism by which This compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with receptors such as COX and LOX pathways has been suggested.
Study 1: In Vivo Efficacy
In a study involving animal models, the compound was administered to assess its anti-inflammatory effects in conditions mimicking rheumatoid arthritis. The results indicated a significant reduction in paw swelling compared to control groups.
Study 2: Cellular Assays
Cellular assays demonstrated that treatment with the compound resulted in decreased cell viability in cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
